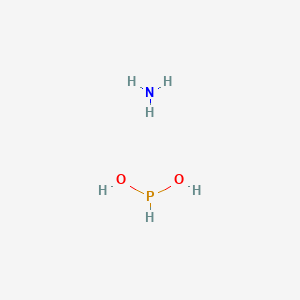

Phosphonous acid, ammonia salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phosphonous acid, also known as phosphonic acid, is a compound described by the formula H3PO3 . This acid is diprotic, meaning it readily ionizes two protons . It is an intermediate in the preparation of other phosphorus compounds . Ammonium salts, on the other hand, are ionic compounds composed of ammonium ions (NH4+) and acid radical ions, generally obtained through the reaction of ammonia and acid .

Synthesis Analysis

An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed . Subsequent direct acidic hydrolysis of the crude reaction mixture leads to the desired novel N,N,N-trialkyl-N-(1-phosphonoalkyl)ammonium salts with overall yields of up to 88% .Molecular Structure Analysis

Phosphorous acid is produced in the form of a white volatile powder by the slow combustion of phosphorus . Its salts are called phosphites . It is conveniently prepared by allowing phosphorous trichloride to react with water .Chemical Reactions Analysis

When ABC dry powder was applied to the flame, ammonium dihydrogen phosphate (the main fire-extinguishing component of ABC dry powder) would rapidly decompose into phosphoric acid (H3PO4) and ammonia . Therefore, in order to figure out the chemical reaction mechanism of ABC dry powder and active radicals, the main focus of this paper is on the H3PO4 .Physical And Chemical Properties Analysis

Ammonium salts are compounds composed of ammonium ions and acid anions. Many ammonium salts are white crystals and are easily soluble in water . Phosphonic acid is a diprotic acid, which means it can donate two protons (H+) per molecule .Scientific Research Applications

Phosphorus Removal and Recovery

Phosphorus is a valuable non-renewable resource that plays an important role in different cellular processes . Phosphonous acid, ammonia salt can be used in the removal and recovery of phosphorus from the environment, which can help mitigate serious ecological problems such as water quality issues and soil pollution . The methods used for phosphorus removal and recovery include chemical precipitation, ion exchange, membrane separation, and adsorption .

Fertilizer Production

Phosphonous acid, ammonia salt can be used in the production of mineral phosphorus fertilizers . These fertilizers are highly soluble and readily available for plant uptake, making them an efficient way to increase phosphorus availability from phosphate rocks .

Bioactive Properties

Phosphonous acid, ammonia salt can be used for its bioactive properties . Due to its structural analogy with the phosphate moiety, it can be used in the design of bioactive compounds .

Bone Targeting

Phosphonous acid, ammonia salt can be used for bone targeting . This application is particularly useful in the field of medical imaging .

5. Design of Supramolecular or Hybrid Materials Phosphonous acid, ammonia salt can be used in the design of supramolecular or hybrid materials . This is due to its coordination or supramolecular properties .

Surface Functionalization

Phosphonous acid, ammonia salt can be used for the functionalization of surfaces . This application is particularly useful in the field of materials science .

These applications cover a wide range of research fields, including chemistry, biology, and physics , making the synthesis of phosphonous acid, ammonia salt a critical aspect of numerous research projects .

Safety And Hazards

properties

IUPAC Name |

azane;phosphonous acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3N.H3O2P/c;1-3-2/h1H3;1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDXIILBYDTYOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.OPO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6NO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.027 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphonous acid, ammonia salt | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-2-carboxylic acid](/img/structure/B2736518.png)

![1-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-methylphenyl)thiourea](/img/structure/B2736519.png)

![2-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2736522.png)

![Trimethyl[4-[(trimethylsilyl)oxy]-1-butynyl]silane](/img/structure/B2736524.png)

![3-Cyclopropyl-6-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2736525.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3,4-difluorobenzamide](/img/structure/B2736530.png)